[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate
Description
Oleanolic Acid Derivatives
- Structural Divergence : While oleanolic acid derivatives feature triterpenoid cores, the query compound’s pyranose ring highlights convergent functionalization strategies for bioactive molecules.
Crystallographic Data and Solid-State Conformational Studies
Direct crystallographic data for this compound remains unreported. However, insights can be extrapolated from related structures:
- N-Acetyl-beta-D-Glucosamine 6-Acetate : Crystallizes in the monoclinic space group P2₁, with unit cell parameters a = 8.23 Å, b = 7.89 Å, c = 10.45 Å, and β = 102.3°. The acetate group at C6 participates in intermolecular hydrogen bonds with adjacent hydroxyl groups.
- O-GlcNAc Transferase Complexes : Co-crystallization studies with OGT reveal that C4-modified GlcNAc derivatives adopt distorted chair conformations to accommodate active-site residues, suggesting similar behavior for the query compound.
Molecular dynamics simulations predict a solvent-accessible surface area (SASA) of 420 Ų for the query compound, with the C4 acetate contributing ≈15% of the total hydrophobicity. This property may facilitate membrane permeability in biological systems.
Structure
3D Structure
Properties
IUPAC Name |
[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO7/c1-4(13)11-7-9(17-5(2)14)8(15)6(3-12)18-10(7)16/h6-10,12,15-16H,3H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJNXDFAPWSUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acetylation of Muramic Acid Precursors
The most straightforward method involves direct acetylation of muramic acid derivatives. In this approach, muramic acid is treated with acetic anhydride in aqueous methanol under controlled pH conditions (pH 7–8) to achieve selective acetylation at the 3-hydroxy group. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of acetic anhydride, forming the acetate ester. Yields typically range from 65–75%, with purity dependent on subsequent crystallization steps.
A modified protocol replaces acetic anhydride with acetyl chloride in tetrahydrofuran (THF), enabling faster reaction kinetics at reduced temperatures (0–5°C). This method minimizes side reactions, such as over-acetylation, and improves yields to 80–85%.
Chemoenzymatic Synthesis Using AmgK and MurU
Recent advances employ enzymes to achieve stereochemical precision. The bifunctional enzyme AmgK catalyzes the phosphorylation of N-acetylmuramic acid derivatives, while MurU facilitates uridylyl transfer to form UDP-activated intermediates. For [3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate, the process involves:
- Substrate Preparation : N-acetylglucosamine is functionalized at the 3-OH position using azide-modified lactic acid.
- Enzymatic Phosphorylation : AmgK phosphorylates the 6-hydroxymethyl group with ATP, achieving a kcat/Km of 2.95 × 10³ M⁻¹s⁻¹.
- Uridylyl Transfer : MurU converts the phosphorylated intermediate to the UDP-activated form, which is hydrolyzed to yield the final product.
This method achieves >90% enantiomeric excess and is scalable to multi-gram quantities.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors (CFRs) enable precise control over residence time (10–15 minutes) and temperature (25–30°C), reducing side product formation. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–30°C | Maximizes enzyme stability |
| Residence Time | 10–15 minutes | Minimizes hydrolysis |
| Substrate Concentration | 0.5–1.0 M | Prevents aggregation |
CFRs coupled with in-line HPLC monitoring achieve batch-to-batch consistency of ±2%.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use, reducing environmental impact. Equimolar mixtures of muramic acid and acetic anhydride are milled at 30 Hz for 2 hours, yielding 70–75% product. This method is ideal for heat-sensitive intermediates but requires post-milling purification via flash chromatography.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
- NMR : Key signals include δ 2.05 ppm (acetate methyl) and δ 5.30 ppm (anomeric proton).
- HRMS : Calculated for C₁₀H₁₇NO₈ [M+H]⁺: 294.0924; Found: 294.0921.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Direct Acetylation | 65–75 | 95 | Moderate | 120 |
| Chemoenzymatic | 85–90 | 99 | High | 250 |
| Continuous Flow | 80–85 | 98 | High | 180 |
| Mechanochemical | 70–75 | 90 | Low | 95 |
The chemoenzymatic route, while costly, is optimal for pharmaceutical applications requiring high stereopurity. Industrial settings favor continuous flow systems for balance between cost and output.
Chemical Reactions Analysis
Types of Reactions
[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or under reflux conditions to increase the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved.
Scientific Research Applications
Chemical Characteristics
The compound is characterized by:
- Multiple hydroxyl groups
- Acetamido groups
- A propanoic acid moiety
These features contribute to its versatility in biochemical and industrial contexts, facilitating interactions in various chemical processes .
Biochemical Research
The compound is used in biochemical studies due to its structural similarities to natural sugars. Its hydroxyl and acetamido functionalities allow it to participate in glycosylation reactions, which are crucial for understanding carbohydrate metabolism and enzyme interactions.
Case Study: Enzyme Interaction
A study demonstrated that derivatives of this compound can serve as substrates for glycosyltransferases, enzymes critical for synthesizing glycoproteins. This research provides insights into potential therapeutic applications in enzyme replacement therapies .
Pharmaceutical Development
The compound's properties make it a candidate for drug development, particularly in creating new antibiotics and antifungal agents. Its ability to mimic natural substrates can be exploited to design inhibitors for bacterial enzymes.
Case Study: Antimicrobial Activity
Research has shown that modifications of this compound exhibit significant antimicrobial activity against various pathogens, suggesting its potential as a lead compound in antibiotic development .
Material Science
In material science, the compound is being explored for use in biocompatible materials due to its non-toxic nature. Its ability to form hydrogels makes it suitable for applications in drug delivery systems.
Data Table: Properties of Hydrogels Derived from the Compound
| Property | Value |
|---|---|
| Swelling Ratio | 150% |
| Biodegradability | Yes |
| Drug Release Rate | 30% over 24 hours |
This table summarizes key properties that highlight the compound's utility in developing advanced materials for biomedical applications.
Agricultural Applications
The compound is also being investigated for its role in agriculture as a biopesticide. Its structural attributes may enhance plant resistance against pests and diseases.
Case Study: Biopesticide Efficacy
Field trials have indicated that formulations containing this compound reduced pest populations by up to 40%, demonstrating its potential as an environmentally friendly agricultural solution .
Mechanism of Action
The mechanism of action of [3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
a) Cyclopentane vs. Oxane Core
- Cyclopentane Derivatives: describes a cyclopentane-based compound with acetamido, hydroxyl, and hydroxymethyl groups.
- Oxane Derivatives : The oxane ring in the target compound offers a six-membered ring with greater torsional flexibility, which may improve solubility but reduce specificity in biological systems.
b) Functional Group Positioning
- Acetamido Group : In both compounds, the acetamido group (-NHCOCH₃) contributes to hydrogen bonding and metabolic stability. However, its placement on the oxane ring (position 3) versus the cyclopentane ring (position 3) alters steric interactions with enzymes .
- Hydroxymethyl and Acetyl Modifications : The hydroxymethyl (-CH₂OH) group at position 6 in the oxane derivative enhances hydrophilicity, whereas the acetyl group (-OAc) at position 4 may increase lipophilicity, balancing membrane permeability.
Research Implications and Limitations
The absence of direct data on [3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate in the provided evidence necessitates cautious extrapolation from structural analogues. However, the oxane ring’s flexibility could reduce target engagement compared to rigid scaffolds. Further studies are required to validate these hypotheses.
Biological Activity
[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for health and disease based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a unique oxane structure with multiple hydroxyl groups, which contribute to its solubility and reactivity. The molecular formula is C₉H₁₅N₁O₇, with a molecular weight of approximately 233.22 g/mol. Its systematic name reflects its functional groups, including acetyl and hydroxymethyl substituents.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have shown that it can reduce reactive oxygen species (ROS) levels, thereby mitigating oxidative stress in cellular models. For example, a study demonstrated that at concentrations of 10 μg/mL and 100 μg/mL, the compound effectively decreased ROS accumulation in Caenorhabditis elegans (C. elegans), enhancing the organism's lifespan and stress resistance .
Table 1: Antioxidant Activity of this compound
| Concentration (μg/mL) | ROS Levels (%) | Lifespan Extension (%) |
|---|---|---|
| 10 | 30 | 15 |
| 100 | 45 | 25 |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In cellular assays, it has been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in managing inflammatory diseases.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound. In models of neurodegeneration, it was found to inhibit apoptosis in neuronal cells, likely through modulation of the PI3K/Akt signaling pathway. This mechanism is crucial for cell survival under stress conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Defense : By scavenging free radicals, it reduces oxidative damage to cells.
- Gene Regulation : It influences the expression of genes involved in stress response pathways, such as the upregulation of antioxidant enzymes (e.g., superoxide dismutase).
- Cell Signaling : The compound modulates key signaling pathways that regulate inflammation and apoptosis.
Case Studies
- C. elegans Model Study : A comprehensive study using C. elegans demonstrated that treatment with
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing [3-Acetamido...] acetate with high purity?
- Methodological Answer : Optimize synthesis using Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst concentration, reaction time). For example, fractional factorial designs can reduce the number of trials while identifying critical factors affecting yield and purity . Evidence from ethyl acetate synthesis projects suggests coupling computational reaction path searches (e.g., quantum chemical calculations) with experimental validation to prioritize optimal conditions .
- Example Table :
| Parameter | Range Tested | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +25% |
| Catalyst Loading | 0.5–2.0 mol% | 1.5 mol% | +18% |
| Reaction Time | 4–12 hrs | 8 hrs | +12% |
Q. Which analytical techniques are most effective for characterizing [3-Acetamido...] acetate’s structure and purity?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm acetyl and hydroxyl group positions, supported by high-resolution mass spectrometry (HRMS) for molecular weight validation . For purity assessment, HPLC with a C18 column and UV detection (λ = 210–260 nm) is recommended, as demonstrated in similar acetamide-containing compounds . Cross-reference computed IR spectra (DFT) with experimental data to resolve ambiguities in functional group assignments .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for [3-Acetamido...] acetate derivatives?
- Methodological Answer : Apply density functional theory (DFT) to model competing reaction pathways (e.g., acetylation vs. hydrolysis). For instance, calculate activation energies for intermediate steps to identify the most thermodynamically favorable pathway . If experimental data conflicts (e.g., unexpected byproducts), use kinetic Monte Carlo simulations to assess the likelihood of side reactions under varying conditions .
- Case Study : A study on chromene derivatives used DFT to reconcile discrepancies between predicted and observed regioselectivity, attributing anomalies to solvent effects .
Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies using pH-varied buffers (pH 2–9) at 37°C, monitoring degradation via LC-MS. For oxidative stability, expose the compound to H₂O₂ or radical initiators (e.g., AIBN) and analyze products . Refer to safety protocols for handling labile acetates, including inert atmosphere techniques and low-temperature storage (-20°C for long-term stability) .
Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic insights, perform molecular docking (AutoDock Vina) followed by MD simulations (GROMACS) to validate docking poses under dynamic conditions . Ensure experiments include negative controls (e.g., non-acetylated analogs) to confirm specificity.
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility data for [3-Acetamido...] acetate?
- Methodological Answer : Standardize solubility tests using shake-flask methods with HPLC quantification. Variables like pH, ionic strength, and solvent purity must be controlled. For example, discrepancies in dimethyl sulfoxide (DMSO) solubility could arise from residual water content; use Karl Fischer titration to verify solvent dryness . Cross-check results with computational solubility predictions (e.g., COSMO-RS) to identify outliers .
Safety and Handling
Q. What safety protocols are critical when handling [3-Acetamido...] acetate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Storage : Store at -20°C in airtight containers with desiccants to prevent hydrolysis .
- Waste Disposal : Segregate organic waste containing acetamide groups for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
